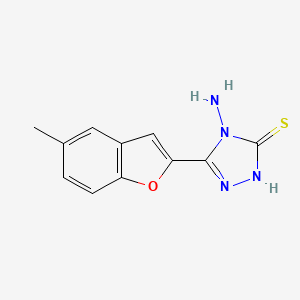

4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(5-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-6-2-3-8-7(4-6)5-9(16-8)10-13-14-11(17)15(10)12/h2-5H,12H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFZPSOLQNRQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=NNC(=S)N3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Potassium Dithiocarbazinate Intermediate

- Starting material: Appropriate hydrazinecarboxylic acid derivative (e.g., 5-methyl-1-benzofuran-2-carboxylic acid hydrazide).

- Reaction conditions: Dissolved in absolute ethanol with potassium hydroxide at room temperature.

- Addition: Carbon disulfide is added gradually with stirring.

- Duration: The mixture is stirred for approximately 16 hours at room temperature.

- Outcome: Formation of potassium dithiocarbazinate salt, which precipitates upon addition of diethyl ether and stirring for an additional 3 hours.

Step 2: Cyclization to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol

- Reagent: Hydrazine hydrate is added gradually to the potassium dithiocarbazinate salt dissolved in water.

- Reaction conditions: Reflux for 8 hours; hydrogen sulfide gas evolution indicates progress.

- Workup: The reaction mixture is cooled and acidified with hydrochloric acid to pH 1.

- Isolation: The resulting yellow solid is filtered and purified by recrystallization from ethanol.

Step 3: Functionalization (If applicable)

- For derivatives like 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol, the 5-position substitution can be introduced by condensation with aldehydes or other electrophilic reagents in the presence of glacial acetic acid and refluxing in solvents such as dimethylformamide (DMF) for several hours.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazide + KOH + CS₂ in ethanol, RT, 16 h | Potassium dithiocarbazinate salt | ~99 | Formation of intermediate salt |

| 2 | Hydrazine hydrate, reflux 8 h, acidify pH 1 | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | 68 - 99 | Cyclization with H₂S evolution |

| 3 | Aldehyde derivative + glacial acetic acid, reflux in DMF, 9 h | Functionalized triazole derivative | 50 - 90 | Optional condensation step |

Analytical Data Supporting Preparation

- Mass Spectrometry: Fast atom bombardment (FAB) technique confirms molecular ion peaks consistent with the target compound.

- UV-Visible Spectroscopy: Characteristic absorption bands confirm conjugation and aromatic substitution.

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content closely match theoretical values within ±0.4%, validating purity and composition.

- Infrared Spectroscopy: Key bands include:

- N–H stretching (around 3200–3300 cm⁻¹)

- S–H stretching (around 2600 cm⁻¹)

- C=N stretching (around 1600–1650 cm⁻¹)

- Aromatic C=C stretching (around 1500–1600 cm⁻¹)

Research Findings and Optimization Notes

- The use of potassium hydroxide in ethanol provides an efficient base medium for dithiocarbazinate salt formation.

- Refluxing with hydrazine hydrate is critical for cyclization and thiol formation, with hydrogen sulfide evolution serving as a reaction progress indicator.

- Acidification to pH 1 ensures precipitation of the triazole-thiol compound.

- Recrystallization from ethanol yields pure compounds with high melting points, indicating good crystallinity and purity.

- Substituent effects on yields and reaction times have been observed, with electron-withdrawing groups generally facilitating better yields in condensation steps.

- Alternative solvents such as dimethylformamide (DMF) are effective for condensation reactions to introduce aromatic substituents at the 5-position.

Summary Table of Preparation Methods

| Parameter | Description | Reference Example |

|---|---|---|

| Starting materials | Hydrazide derivatives, carbon disulfide, hydrazine hydrate | Isonicotinic acid hydrazide analogs |

| Base | Potassium hydroxide (KOH) | 0.1 mol in ethanol |

| Solvent for salt formation | Absolute ethanol | 200 mL |

| Reaction time (salt formation) | 16 hours at room temperature | Continuous stirring |

| Cyclization conditions | Reflux with hydrazine hydrate for 8 hours | Evolution of H₂S gas observed |

| Acidification | Hydrochloric acid to pH 1 | Precipitation of product |

| Purification | Recrystallization from ethanol | High purity compounds |

| Functionalization solvent | Dimethylformamide (DMF) | For condensation reactions |

| Functionalization time | Reflux for 9 hours | With glacial acetic acid catalyst |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Amino Derivatives: Formed from the reduction of nitro groups.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol showed effectiveness against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Triazole compounds have been investigated for their anticancer potential. Preliminary studies indicate that this specific triazole derivative can inhibit the proliferation of cancer cells in vitro, making it a candidate for further development in cancer therapeutics.

Fungicidal Activity

The compound has been evaluated for its fungicidal properties against several plant pathogens. Its ability to inhibit fungal growth suggests it could be developed into a new class of fungicides, offering an alternative to existing treatments that may have adverse environmental impacts.

Plant Growth Regulation

There is emerging evidence that triazoles can act as plant growth regulators. The application of this compound may enhance certain growth parameters in crops, such as root development and stress resistance.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results showed a notable reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to controls.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers assessed the cytotoxic effects of this triazole derivative on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting that this compound could be further explored for its potential as an anticancer agent.

Case Study 3: Agricultural Impact

Field trials were conducted to evaluate the fungicidal activity of the compound on crops affected by fungal diseases. The results demonstrated significant reductions in disease severity and increases in yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Electronic Variations

The substituent at the 5-position of the triazole ring critically influences physicochemical and biological properties. Key analogs and their substituent effects include:

Antioxidant Activity

- Electron-donating groups (e.g., -NH₂, -SH, thiophene) enhance radical scavenging. For example, 4-amino-5-phenyl-triazole-thiol (AT) showed significant DPPH• inhibition, while 4-pyridyl analogs (AP) were less active .

- However, its extended π-system could stabilize radical intermediates.

Antibacterial Activity

- 4-Amino-5-(benzylthio)-triazole-thiol (compound 9 in ) demonstrated antibacterial properties, likely due to thiol-disulfide exchange mechanisms .

- The benzofuran analog’s lipophilic nature might improve membrane penetration, enhancing antimicrobial potency.

Photostabilization

- Bis(4-amino-5-pyridyl-triazole-thiol) derivatives effectively stabilized polystyrene films against UV degradation . The benzofuran group’s UV absorption profile could further enhance photostabilization.

Biological Activity

4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a benzofuran ring with a triazole ring. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-3-(5-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazole-5-thione |

| Molecular Formula | C11H10N4OS |

| Molecular Weight | 246.29 g/mol |

| CAS Number | 1270869-72-1 |

| SMILES | CC1=CC2=C(C=C1)OC(=C2)C3=NNC(=S)N3N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Ring : Cyclization of ortho-hydroxyaryl ketones.

- Introduction of the Methyl Group : Alkylation using methylating agents like methyl iodide.

- Formation of the Triazole Ring : Cyclization with hydrazine derivatives.

- Thiol Group Introduction : Nucleophilic substitution using thiourea.

Antimicrobial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activity. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 (Human Epidermoid Carcinoma) | 1.98 ± 1.22 |

| U251 (Human Glioblastoma) | < 10 |

The structure activity relationship (SAR) suggests that the presence of specific functional groups enhances its cytotoxicity against these cell lines .

The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, which leads to various biological effects depending on the context.

Case Studies

In a notable study, derivatives of triazole-thiol compounds were synthesized and screened for their biological properties. The results indicated that certain derivatives exhibited enhanced antioxidant activity compared to standard compounds . Another study highlighted the compound's potential in inhibiting carbapenemase enzymes, showcasing its broad-spectrum antibacterial activity against resistant strains .

Q & A

Basic Research Question

- Storage : Keep in airtight containers at ≤25°C, away from light and oxidizers.

- Purification : Recrystallize from ethanol or DMSO to remove hydrolytic byproducts.

- Stability Monitoring : Use HPLC to track degradation (e.g., thiol oxidation to disulfides) over time .

What strategies enhance the reproducibility of antiradical activity assays?

Advanced Research Question

- Standardize DPPH assay conditions : Use 0.1 mM DPPH in methanol, 30-minute incubation at 25°C.

- Control for solvent effects : Limit DMSO to ≤5% to avoid radical interference.

- Validate with reference antioxidants : Include ascorbic acid or Trolox for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.